
3-Fluoropyridine-2-carboxamide
Overview
Description
3-Fluoropyridine-2-carboxamide is an organic compound with the molecular formula C6H5FN2O. It is a derivative of pyridine, where the hydrogen atom at the third position is replaced by a fluorine atom, and the carboxamide group is attached to the second position. This compound is often used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, pesticides, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoropyridine-2-carboxamide can be achieved through several methods. One common method involves the dehydration of 3-fluoropyridine with formic acid . Another approach includes the reduction of 3-fluoropyridine-2-carbonitrile using a reducing agent such as hydrogen in the presence of a catalyst like Raney nickel .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The choice of method depends on factors such as cost, yield, and purity requirements. The dehydration method using formic acid is often preferred due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoropyridine-2-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like tetrabutylammonium fluoride in dimethylformamide at room temperature.
Reduction Reactions: Hydrogen gas in the presence of Raney nickel catalyst.
Major Products Formed:
Substitution Reactions: Products depend on the substituent introduced.
Reduction Reactions: this compound is formed from 3-fluoropyridine-2-carbonitrile.
Scientific Research Applications
3-Fluoropyridine-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Fluoropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect influences the compound’s reactivity and interactions with biological molecules. This property makes it useful in the development of radiolabeled probes for imaging and as a precursor in pharmaceutical synthesis .
Comparison with Similar Compounds
2-Fluoropyridine: Similar structure but with the fluorine atom at the second position.
4-Fluoropyridine: Fluorine atom at the fourth position.
3-Bromo-2-nitropyridine: Similar structure with a bromine atom and a nitro group.
Uniqueness: 3-Fluoropyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties. The presence of the fluorine atom at the third position and the carboxamide group at the second position makes it a valuable intermediate in various synthetic applications .
Biological Activity
3-Fluoropyridine-2-carboxamide is a heterocyclic compound characterized by a pyridine ring with a fluorine atom and a carboxamide group. Its unique structural features contribute to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . The compound's structure includes:
- Pyridine ring : A six-membered aromatic ring containing one nitrogen atom.
- Fluorine substitution : The presence of a fluorine atom at the 3-position affects the compound's electronic properties and reactivity.
- Carboxamide group : This functional group enhances hydrogen bonding capabilities, influencing the compound's interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 140.11 g/mol |
Melting Point | 80-82 °C |
Solubility | Soluble in organic solvents |
LogP | 0.5 |
This compound interacts with various biological targets, primarily through hydrogen bonding and π-π stacking interactions. The fluorine atom significantly influences its binding affinity to enzymes and receptors, potentially enhancing its inhibitory effects on specific biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that fluorinated pyridines can inhibit the growth of bacteria such as Helicobacter pylori and various fungi. The electron-withdrawing nature of fluorine enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against resistant strains.
Anticancer Potential
Recent investigations into the anticancer properties of pyridine derivatives suggest that this compound may possess cytotoxic effects against tumor cells. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival.
Case Studies
-
Cytotoxicity Against Tumor Cells :
A study evaluated the cytotoxic effects of several pyridine derivatives, including those with carboxamide groups. Results indicated that compounds bearing fluorine substitutions exhibited enhanced activity against various human cancer cell lines, suggesting a potential role for this compound in cancer therapy . -
Inhibition of Urease Activity :
Similar compounds have been shown to inhibit urease, an enzyme critical for the survival of H. pylori. This inhibition is significant for developing treatments for gastric ulcers and other related conditions .
Table 2: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. How can the purity of 3-Fluoropyridine-2-carboxamide be reliably determined in synthetic batches?
Methodological Answer: Use a combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities, while ¹⁹F NMR (referencing CFCl₃) confirms structural integrity by verifying fluorine substitution patterns. Cross-validate with elemental analysis to ensure stoichiometric consistency (C₆H₅FN₂O; MW 140.12) .
Q. What are the optimal reaction conditions for synthesizing this compound from precursor compounds?
Methodological Answer: Adapt fluorination protocols from structurally similar compounds like 3,5-Difluoropyridine-2-carboxamide. Use sodium hydride as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Monitor fluorination efficiency via LC-MS and adjust reaction time based on intermediate stability .
Q. How does the fluorine substitution at position 3 influence the compound’s reactivity compared to non-fluorinated analogs?
Methodological Answer: Fluorine’s electron-withdrawing effect enhances electrophilic substitution at adjacent positions. Compare reactivity using kinetic studies (e.g., bromination rates) with non-fluorinated pyridine-2-carboxamides. Computational modeling (DFT calculations) can predict charge distribution differences .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?
Methodological Answer: Perform systematic structure-activity relationship (SAR) studies. For example, compare inhibitory effects of this compound with 3,5-Difluoropyridine-2-carboxamide on target enzymes using competitive binding assays. Adjust assay conditions (pH, co-solvents) to isolate confounding factors like solubility differences .
Q. What strategies optimize regioselectivity during nucleophilic substitution reactions involving this compound?
Methodological Answer: Use directing groups (e.g., temporary Boc protection on the carboxamide) to steer nucleophiles to the desired position. Evaluate solvent effects (polar aprotic vs. protic) and temperature gradients to minimize side reactions. Confirm regioselectivity via X-ray crystallography or NOESY NMR .
Q. How do stability studies inform storage protocols for this compound in long-term research applications?
Methodological Answer: Conduct accelerated degradation studies under varying conditions (40°C/75% RH, light exposure). Monitor decomposition products via LC-MS and identify degradation pathways (e.g., hydrolysis of the carboxamide group). Recommend storage in amber vials at –20°C under argon to prevent moisture uptake .
Q. What computational approaches predict the interaction of this compound with enzymatic active sites?
Methodological Answer: Employ molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) using crystal structures of target enzymes. Validate predictions with mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues. Compare results with fluorinated analogs to assess fluorine’s role in binding affinity .
Q. How can conflicting data on fluorination efficiency in large-scale syntheses be reconciled?
Methodological Answer: Perform Design of Experiments (DoE) to isolate variables (e.g., fluorine gas pressure, catalyst loading). Use statistical tools (ANOVA) to identify significant factors. Cross-reference with patents (e.g., EP 4374877 A2) for industrial-scale insights, adjusting for lab-scale limitations like reagent handling .
Q. Comparative Analysis Tables
Table 1: Key Properties of this compound and Analogs
Compound | Molecular Formula | Fluorine Positions | LogP (Predicted) | Key Applications |
---|---|---|---|---|
This compound | C₆H₅FN₂O | 3 | 0.89 | Enzyme inhibition studies |
3,5-Difluoropyridine-2-carboxamide | C₆H₄F₂N₂O | 3, 5 | 1.12 | Drug lead optimization |
3-Fluoropyridine-2-carboxylic acid | C₆H₄FNO₂ | 3 | 0.45 | Ligand synthesis |
Table 2: Common Contradictions in Fluorination Studies
Contradiction Source | Resolution Strategy | Reference |
---|---|---|
Variable fluorination yields | Optimize base (e.g., K₂CO₃ vs. NaH) and solvent polarity | |
Discrepant bioactivity | Standardize assay protocols across labs |
Properties
IUPAC Name |
3-fluoropyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O/c7-4-2-1-3-9-5(4)6(8)10/h1-3H,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOPCSBFHKAXFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70663803 | |
Record name | 3-Fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152126-32-4 | |
Record name | 3-Fluoropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70663803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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